Basicity Advantage over Quinoline Analogs
Quinaldine exhibits the highest basicity among common quinoline bases: its pKa of 5.83 (20 °C) exceeds that of quinoline (pKa 4.94 in aqueous solution), 4-methylquinoline (lepidine, pKa 5.67), and 8-methylquinoline (pKa ~5.03, predicted) [1]. The pKa difference of +0.89 log units relative to quinoline corresponds to an approximately 7.8-fold greater equilibrium concentration of the protonated (water-soluble) form at a given pH near the pKa midpoint, directly impacting liquid–liquid extraction and ion-exchange separation behavior .
| Evidence Dimension | Acid dissociation constant (pKa of conjugate acid) |
|---|---|
| Target Compound Data | Quinaldine: pKa = 5.83 (at 20 °C) |
| Comparator Or Baseline | Quinoline: pKa = 4.94 (aqueous); 4-Methylquinoline (lepidine): pKa = 5.67; 8-Methylquinoline: pKa ≈ 5.03 (predicted) |
| Quantified Difference | ΔpKa = +0.89 vs. quinoline; +0.16 vs. lepidine; +0.80 vs. 8-methylquinoline |
| Conditions | Measured by half-neutralization potentials in acetic anhydride or by potentiometric titration in aqueous solution at 20–25 °C |
Why This Matters
Higher basicity directly governs protonation state in aqueous and biphasic systems, determining extraction selectivity, salt formation, and reactivity with electrophiles—key factors for process chemists specifying a quinoline base for synthesis or separation workflows.
- [1] University of Chicago Spectroscopic Laboratory. Quinoline pKa = 4.94 (aqueous). Annual Report 1948–1949. UNT Digital Library. View Source
